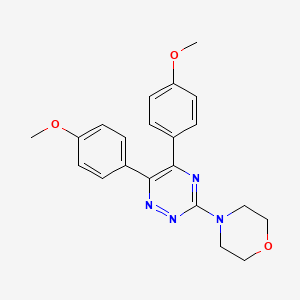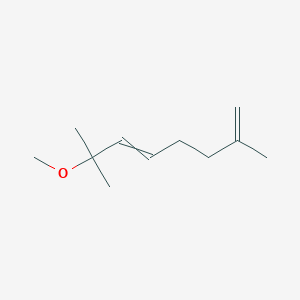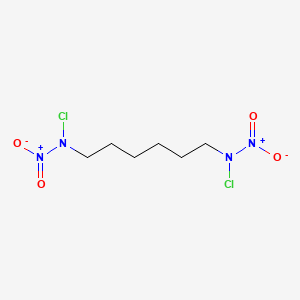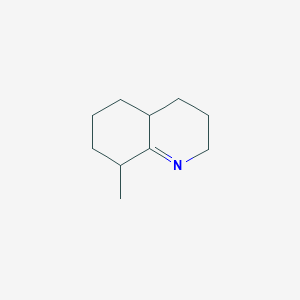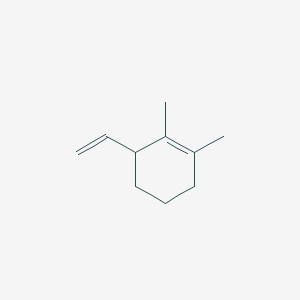
3-Ethenyl-1,2-dimethylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenyl-1,2-dimethylcyclohex-1-ene is an organic compound with the molecular formula C10H16 It is a cycloalkene with a six-membered ring structure, featuring two methyl groups and an ethenyl group attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1,2-dimethylcyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives. For instance, starting with 1,2-dimethylcyclohexene, an ethenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethenyl-1,2-dimethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of the double bond in the ethenyl group can be achieved using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the ethenyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium or platinum catalysts under mild pressure and temperature conditions.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 1,2-dimethylcyclohexane.
Substitution: Formation of halogenated derivatives such as 3-chloro-1,2-dimethylcyclohex-1-ene.
Aplicaciones Científicas De Investigación
3-Ethenyl-1,2-dimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 3-Ethenyl-1,2-dimethylcyclohex-1-ene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bond in the ethenyl group is attacked by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated compound. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
3-Ethenyl-1,2-dimethylcyclohex-1-ene can be compared with other similar compounds such as:
1,2-Dimethylcyclohexene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
3,3-Dimethylcyclohexene: Has two methyl groups at the same carbon, leading to different steric and electronic properties.
3-Ethyl-1,2-dimethylcyclohex-1-ene: Contains an ethyl group instead of an ethenyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
53272-18-7 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
3-ethenyl-1,2-dimethylcyclohexene |
InChI |
InChI=1S/C10H16/c1-4-10-7-5-6-8(2)9(10)3/h4,10H,1,5-7H2,2-3H3 |
Clave InChI |
BYQRHFPBRQQARS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CCC1)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



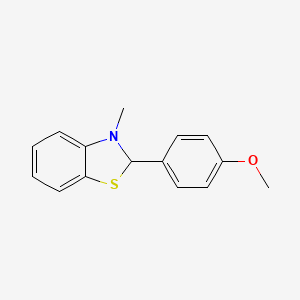
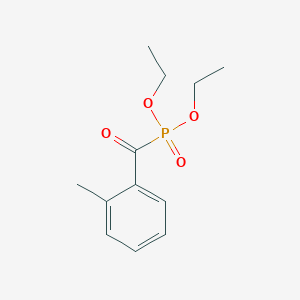
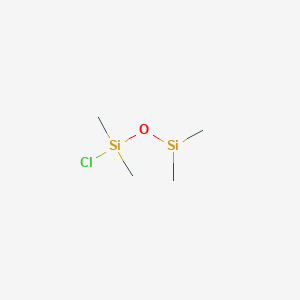

![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
![Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-](/img/structure/B14633921.png)
